Zileuton

描述

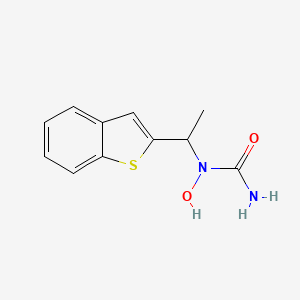

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLSOWXNZPKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023752 | |

| Record name | Zileuton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zileuton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (0.5 mg/ml), 5.39e-02 g/L | |

| Record name | Zileuton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zileuton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111406-87-2 | |

| Record name | Zileuton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111406-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zileuton [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zileuton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZILEUTON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zyflo | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zileuton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZILEUTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zileuton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144.2-145.2 °C, 144.2 - 145.2 °C | |

| Record name | Zileuton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zileuton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Zileuton's Mechanism of Action on 5-Lipoxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms through which Zileuton, an N-hydroxyurea derivative, exerts its inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme. It is intended to serve as a comprehensive resource, incorporating quantitative inhibitory data, detailed experimental methodologies, and visual representations of the key pathways and mechanisms.

Core Mechanism of Action: Direct 5-LOX Inhibition

This compound is a potent, orally active, and direct inhibitor of 5-lipoxygenase, the critical enzyme responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid (AA).[1][2][3] Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses.[4] this compound's inhibitory action prevents the formation of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).[1][5]

The primary mechanism is twofold, targeting the catalytic non-heme iron atom within the active site of the 5-LOX enzyme:

-

Iron Chelation: As an iron-ligand type inhibitor, the N-hydroxyurea moiety of this compound directly chelates the non-heme iron atom essential for the enzyme's catalytic activity.[6]

-

Redox Inhibition: this compound acts as a reducing agent, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state.[7] This prevents the enzyme from participating in the oxidation of arachidonic acid.

Molecular docking studies have further elucidated this interaction, suggesting that this compound binds within the enzyme's active site pocket, where it is stabilized by hydrogen bonds with key amino acid residues, including Leu420, Ala424, Phe421, and Asn425.[4]

Secondary Mechanisms of Action

Emerging research indicates that this compound's anti-inflammatory effects may extend beyond direct 5-LOX inhibition.

-

Inhibition of Arachidonic Acid Release: Studies have shown that this compound can suppress prostaglandin (PG) biosynthesis by inhibiting the release of arachidonic acid from membrane phospholipids.[8] This effect is attributed to the inhibition of phospholipase A2 (PLA2) translocation and was observed even in macrophages from 5-LOX knockout mice, confirming it as a distinct mechanism.[8]

-

Interference with Prostaglandin Transport: There is evidence to suggest that this compound may trigger the intracellular accumulation of PGE₂, indicating an interference with prostaglandin transport mechanisms.[9][6]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting 5-lipoxygenase - Leukotriene inhibitor [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 7. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-lipoxygenase inhibitor, this compound, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

Zileuton: A Technical Guide to its Cellular Effects and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is a critical therapeutic agent in the management of chronic asthma.[1][2] Its primary mechanism of action involves the direct inhibition of the 5-LOX enzyme, a key player in the arachidonic acid cascade, thereby preventing the synthesis of pro-inflammatory leukotrienes.[1][3][4] This targeted action ameliorates the inflammatory processes, bronchoconstriction, and mucus secretion characteristic of asthma.[1][3][4] Beyond its established role in respiratory diseases, emerging research has unveiled multifaceted cellular effects of this compound, including the induction of apoptosis in various cancer cell lines and modulation of key signaling pathways such as PI3K/Akt and NF-κB. This guide provides an in-depth technical overview of the cellular effects of this compound, the signaling pathways it modulates, quantitative data on its activity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase and Leukotriene Synthesis

This compound's principal pharmacological effect is the potent and specific inhibition of 5-lipoxygenase.[1][2][5] 5-LOX is the enzyme responsible for the initial step in the conversion of arachidonic acid into leukotrienes (LTs), which are potent lipid mediators of inflammation.[3][4] this compound effectively blocks the synthesis of all leukotrienes, including Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which mediate bronchoconstriction, increased vascular permeability, and mucus secretion.[1][2][3] By inhibiting the production of these pro-inflammatory molecules, this compound exerts its anti-inflammatory effects, which are central to its therapeutic efficacy in asthma.[1][3]

Arachidonic Acid Cascade and this compound's Point of Intervention

The following diagram illustrates the arachidonic acid cascade and highlights this compound's specific point of inhibition.

Cellular Effects Beyond Inflammation

Recent studies have expanded our understanding of this compound's cellular effects beyond its well-established anti-inflammatory role. A significant area of investigation is its ability to induce apoptosis in various pathological conditions, particularly in cancer.

Induction of Apoptosis

This compound has been shown to induce apoptosis in a variety of cancer cell lines, including:

-

Pancreatic Cancer: In pancreatic cancer cells, this compound treatment leads to a concentration- and time-dependent induction of apoptosis.[6]

-

Cervical Cancer: Studies have demonstrated that this compound inhibits the proliferation of cervical cancer cells by inducing apoptosis.

-

Cholangiocarcinoma: this compound has been observed to suppress the proliferation and migration of cholangiocarcinoma cells, in part through the induction of apoptosis.

-

Angiogenesis: this compound has been found to exert anti-angiogenic effects by inducing apoptosis in human umbilical vein endothelial cells (HUVECs).[7]

The pro-apoptotic effects of this compound are often associated with the modulation of key regulatory proteins involved in programmed cell death, such as the Bcl-2 family of proteins and the activation of caspases.[7]

Neuroprotective Effects

In the context of cerebral ischemia, this compound has demonstrated neuroprotective properties by inhibiting neuronal apoptosis.[8] This effect is linked to the suppression of caspase-1 and the regulation of caspase-3 expression.[8]

Modulation of Signaling Pathways

This compound's cellular effects are mediated through its influence on several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Several studies have indicated that this compound can modulate this pathway. In some cancer models, the pro-apoptotic effects of this compound are associated with the inhibition of the PI3K/Akt signaling cascade. Conversely, in the context of cardioprotection, this compound has been shown to have a protective effect on cardiomyocytes via the PI3K/Akt signaling pathway.[9]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. In models of myocardial infarction and traumatic brain injury, this compound has been shown to attenuate inflammation by inhibiting NF-κB expression and activation.[10][11]

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation and differentiation. In the context of traumatic brain injury, this compound has been shown to inhibit the phosphorylation of ERK, contributing to its neuroprotective effects.[11]

The following diagram illustrates the key signaling pathways modulated by this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro IC50 Values for 5-Lipoxygenase Inhibition

| Cell/Enzyme Source | IC50 (µM) | Reference |

| Rat Basophilic Leukemia (RBL-1) cell supernatant | 0.5 | [12] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [12] |

| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [12] |

| Human Whole Blood | 0.9 | [12] |

| RBL-1 cells | 3.2 | [13] |

| Rat Basophilic Leukemia cell lysate | 0.5 | [14] |

| In vitro inhibition of 5-LOX from RBI-1 cells | 0.6 | [13] |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Dosage | Effect | Reference |

| Dog (ex vivo LTB4 biosynthesis) | 0.5 - 5 mg/kg p.o. | Rapid and sustained inhibition | [12] |

| Rat (ex vivo LTB4 biosynthesis) | ED50 = 2 mg/kg p.o. | Dose-dependent inhibition | [12] |

| Rat (antigen-induced 6-sulfidopeptide LT formation) | ED50 = 3 mg/kg | Effective prevention | [12] |

| Mouse (arachidonic acid-induced ear edema) | ED50 = 31 mg/kg | Significant reduction | [12] |

| Allergic Asthmatics (post-antigen BALF eosinophils) | N/A | 68% reduction in high LT producers | [15] |

| Patients with Asthma (LTB4 inhibition) | 600 mg q.i.d. | 98% mean inhibition | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the cellular effects of this compound.

5-Lipoxygenase Activity Assay

This protocol is a representative method for determining the inhibitory effect of this compound on 5-LOX activity in a cell-based assay.

-

Cell Culture and Treatment:

-

Culture rat basophilic leukemia (RBL-1) cells in appropriate media and conditions.

-

Harvest cells and resuspend in a suitable buffer (e.g., PBS with calcium and magnesium).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation of Leukotriene Synthesis:

-

Induce leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to the cell suspension.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Extraction of Leukotrienes:

-

Terminate the reaction by adding a cold stop solution (e.g., methanol).

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the leukotrienes.

-

Perform solid-phase extraction to purify and concentrate the leukotrienes.

-

-

Quantification of Leukotrienes:

-

Quantify the amount of LTB4 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Alternatively, use High-Performance Liquid Chromatography (HPLC) for the separation and quantification of various leukotrienes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 synthesis for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Leukotriene B4 (LTB4) ELISA

This protocol outlines the general steps for quantifying LTB4 in biological samples using a competitive ELISA kit.[17][18][19]

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol describes a common method for detecting and quantifying apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.[20][21][22][23]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations or a vehicle control for the desired duration.

-

Include positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative controls.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate compensation settings for FITC and PI.

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Analyze the fluorescence of the gated cells to distinguish between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation and Fixation:

-

Culture and treat cells with this compound as described for the Annexin V assay.

-

Fix the cells with a cross-linking agent like paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

-

TUNEL Reaction:

-

Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

-

Detection:

-

If using BrdUTP, detect the incorporated nucleotide with a fluorescently labeled anti-BrdU antibody.

-

If using a directly labeled dUTP, proceed to visualization.

-

-

Analysis:

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

-

Cell Viability/Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Western Blotting for Signaling Proteins (e.g., Akt, NF-κB)

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and activation (e.g., phosphorylation) in response to this compound treatment.

-

Protein Extraction:

-

Treat cells with this compound and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound's well-defined role as a 5-lipoxygenase inhibitor forms the basis of its clinical utility in asthma. However, a growing body of evidence reveals a broader spectrum of cellular activities, including the induction of apoptosis and the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. These findings open new avenues for investigating this compound's therapeutic potential in other diseases, particularly in oncology and neurodegenerative disorders. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted cellular effects of this compound and to elucidate the intricate signaling networks it influences. A deeper understanding of these mechanisms will be crucial for optimizing its current clinical applications and for the development of novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. apexbt.com [apexbt.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Lipoxygenase inhibitor this compound inhibits neuronal apoptosis following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of 5-lipoxygenase by this compound in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]

- 11. This compound protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-lipoxygenase inhibitory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. Anti-inflammatory effects of this compound in a subpopulation of allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. elkbiotech.com [elkbiotech.com]

- 18. file.elabscience.com [file.elabscience.com]

- 19. content.abcam.com [content.abcam.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. kumc.edu [kumc.edu]

- 22. scispace.com [scispace.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Zileuton: An In-depth Technical Guide to its Off-label Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zileuton, an orally active inhibitor of 5-lipoxygenase (5-LOX), is an FDA-approved medication for the prophylaxis and chronic treatment of asthma. Beyond its established role in respiratory medicine, a growing body of preclinical and clinical research has illuminated the potential of this compound in a diverse range of off-label applications. This technical guide provides a comprehensive overview of the current state of this compound research in oncology, neuroinflammation, and allergic disorders. By inhibiting the production of leukotrienes, potent inflammatory mediators, this compound modulates key signaling pathways implicated in the pathophysiology of various diseases. This document summarizes quantitative data from pivotal studies, details experimental methodologies, and provides visual representations of molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential and to guide future research and development efforts.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

This compound exerts its therapeutic effects by specifically inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme is critical for the conversion of arachidonic acid into leukotrienes, a class of inflammatory lipid mediators. The inhibition of 5-LOX effectively blocks the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are implicated in a wide array of inflammatory processes, including neutrophil and eosinophil chemotaxis, increased vascular permeability, and smooth muscle contraction.

Off-Label Research in Oncology

This compound has demonstrated promising anti-cancer and anti-angiogenic properties in various preclinical models. Its mechanism in oncology is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis.

Anti-Angiogenic Effects

This compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by targeting vascular endothelial growth factor (VEGF)-induced signaling in endothelial cells.

Experimental Protocol: HUVEC Proliferation and Migration Assays

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Treatment: HUVECs are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour, followed by stimulation with VEGF (e.g., 10 ng/mL).

-

Proliferation Assay (MTT Assay): Cell viability is assessed using the MTT assay, where the reduction of tetrazolium salt to formazan by metabolically active cells is quantified spectrophotometrically.

-

Migration Assay (Wound Healing Assay): A scratch is made in a confluent monolayer of HUVECs. The rate of wound closure in the presence of this compound and VEGF is monitored and quantified over time.

Quantitative Data: Anti-Angiogenic Effects of this compound

| Cell Line | Assay | Concentration (µM) | Effect |

| HUVEC | Proliferation (MTT) | 1, 10, 50 | Inhibition of VEGF-induced proliferation |

| HUVEC | Migration (Wound Healing) | 1, 10, 50 | Inhibition of VEGF-induced migration |

Direct Anti-Cancer Effects

This compound has been investigated for its direct effects on cancer cell viability and migration in various cancer types, including breast cancer and cholangiocarcinoma.

Quantitative Data: IC50 Values of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | MDA-MB-231 | 461[1] |

| Breast Cancer | MCF-7 | 292[1] |

Experimental Protocol: Cholangiocarcinoma Cell Migration Assay

-

Cell Culture: Human cholangiocarcinoma (CCA) cell lines (e.g., KKU-023, KKU-213) are grown to confluence.

-

Wound Healing Assay: A scratch is made in the cell monolayer.

-

Treatment: Cells are treated with different concentrations of this compound (e.g., 100 µM, 200 µM).

-

Analysis: The migration of cells into the wound area is observed and photographed at different time points (e.g., 12, 18, 24 hours). The degree of cell spread is quantified and compared between treated and untreated groups.[2]

Chronic Myeloid Leukemia (CML)

Research suggests that this compound may target leukemia stem cells (LSCs) in CML, offering a potential novel therapeutic strategy. It is being investigated both as a standalone treatment and in combination with imatinib.[3][4] Preclinical studies have shown that inhibition of the 5-LOX pathway can impair the function of LSCs and prolong survival in mouse models of CML.[5][6]

Off-Label Research in Neuroinflammation and Neurodegenerative Diseases

Neuroinflammation is a key component in the pathogenesis of various neurological disorders. This compound's ability to suppress leukotriene production makes it a compelling candidate for therapeutic intervention in these conditions.

Alzheimer's Disease

In preclinical models of Alzheimer's disease, this compound has demonstrated neuroprotective effects by reducing amyloid-beta (Aβ) deposition and tau pathology, and improving cognitive function.[7][8][9][10]

Experimental Protocol: Alzheimer's Disease Mouse Model

-

Animal Model: Triple-transgenic (3xTg-AD) mice, which develop both amyloid plaques and neurofibrillary tangles, are commonly used.

-

Treatment: Aged mice (e.g., 12 months old) receive this compound or a placebo in their drinking water for a specified duration (e.g., 3 months).[7]

-

Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or fear conditioning tests.[8]

-

Histopathological Analysis: Brain tissue is analyzed for Aβ plaque burden and phosphorylated tau levels using immunohistochemistry and ELISA.[7][8]

Quantitative Data: this compound in a Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | Outcome |

| Cognitive Function | This compound | Significant improvement in memory deficits[7][8][9] |

| Aβ Deposition | This compound | Significant reduction in Aβ levels and deposition[7][8][9] |

| Tau Pathology | This compound | Significant reduction in tau hyperphosphorylation[7][8][9] |

Traumatic Brain Injury (TBI)

In animal models of TBI, this compound has been shown to reduce neuroinflammation, brain damage, and neurological deficits.[11][12] The proposed mechanism involves the inhibition of inflammatory pathways such as NF-κB, ERK, and Akt in microglial cells.

Quantitative Data: this compound in a Mouse Model of Traumatic Brain Injury

| Parameter | Treatment Group | Outcome |

| Neurological Score | This compound | Significant improvement in motor function[11] |

| Lesion Volume | This compound | Significant reduction in lesion volume[11] |

| Inflammatory Cytokines | This compound | Reduced production of pro-inflammatory cytokines |

Off-Label Research in Allergic and Inflammatory Disorders

This compound's primary indication is for an allergic condition, and its off-label use is being explored in other allergic and inflammatory diseases.

Food Allergies

A recent groundbreaking study in a mouse model of peanut allergy demonstrated that this compound can prevent anaphylaxis. The research suggests that leukotrienes play a crucial role in the absorption of food allergens from the gut.[3][13][14][15][16]

Quantitative Data: this compound in a Mouse Model of Food Allergy

| Parameter | Treatment Group | Outcome |

| Anaphylaxis | This compound | 95% of mice showed almost no symptoms of anaphylaxis[3][13][14] |

Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is a condition characterized by asthma, nasal polyps, and sensitivity to aspirin and other NSAIDs. Given the central role of leukotrienes in AERD pathophysiology, this compound is a logical therapeutic candidate. A retrospective study suggested that this compound therapy may reduce the need for revision sinus surgeries in patients with AERD.[17][18][19]

Dermatological Conditions

This compound has been investigated in inflammatory skin conditions such as atopic dermatitis and acne.

Quantitative Data: this compound in Atopic Dermatitis (Pilot Study)

| Parameter | Baseline (Mean) | 6 Weeks of this compound (Mean) | p-value |

| Disease Dissatisfaction Score (0-10) | 8.0 | 4.4 | 0.03[20] |

| Pruritus Score (0-10) | 7.3 | 4.3 | 0.06[20] |

| Objective Erythema Score (0-60) | 24.0 | 14.0 | 0.03[20] |

Experimental Protocol: Atopic Dermatitis Clinical Trial

-

Study Design: An open-label pilot study.

-

Participants: Adult patients with atopic dermatitis (n=6).

-

Intervention: this compound 600 mg four times daily for 6 weeks.

-

Outcome Measures: Subjective scores for disease dissatisfaction and pruritus, and objective skin scoring (e.g., SCORAD index) at baseline and follow-up visits.[20]

Conclusion and Future Directions

The off-label research applications of this compound highlight its potential as a versatile therapeutic agent targeting the fundamental role of leukotrienes in a variety of pathological processes. The preclinical and early clinical data in oncology, neuroinflammation, and allergic disorders are promising and warrant further investigation. Future research should focus on larger, well-controlled clinical trials to establish the efficacy and safety of this compound in these new indications. Furthermore, a deeper understanding of the specific downstream signaling pathways modulated by this compound in different disease contexts will be crucial for optimizing its therapeutic use and for the development of novel, more targeted 5-LOX inhibitors. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Blocks Food Allergy Reactions in Mice | Technology Networks [technologynetworks.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Safety of this compound (Zyflo) in Combination With Imatinib Mesylate (Gleevec) in CML. [ctv.veeva.com]

- 7. This compound restores memory impairments and reverses amyloid and tau pathology in aged AD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Improves Memory Deficits, Amyloid and Tau Pathology in a Mouse Model of Alzheimer’s Disease with Plaques and Tangles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound improves memory deficits, amyloid and tau pathology in a mouse model of Alzheimer's disease with plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asthma Drug Blocks Food Allergy Reactions in Mice - News Center [news.feinberg.northwestern.edu]

- 14. newatlas.com [newatlas.com]

- 15. bioengineer.org [bioengineer.org]

- 16. Northwestern University scientists say asthma drug this compound could stop life-threatening food allergies - CBS Chicago [cbsnews.com]

- 17. Effect of this compound Treatment on Sinonasal Quality of Life in Patients with Aspirin-Exacerbated Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of this compound Treatment on Sinonasal Quality of Life in Patients with Aspirin-Exacerbated Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical updates in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A pilot study examining the role of this compound in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Zileuton's Impact on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zileuton is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the arachidonic acid (AA) metabolic cascade. By targeting 5-LOX, this compound effectively blocks the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in various inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on AA metabolism, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound exerts its therapeutic effects by directly inhibiting the enzyme 5-lipoxygenase.[1][2] This enzyme is responsible for the initial step in the conversion of arachidonic acid into leukotrienes.[1][2] Specifically, 5-lipoxygenase catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to the unstable epoxide leukotriene A4 (LTA4). LTA4 serves as the precursor for the synthesis of all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) that are known to cause bronchoconstriction, increased vascular permeability, and mucus secretion.[1][2] By inhibiting 5-lipoxygenase, this compound effectively curtails the production of this entire family of inflammatory mediators.[1][3][4]

Quantitative Efficacy and Pharmacokinetics of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data regarding its efficacy and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay System | Target | IC50 Value | Reference |

| Rat Basophilic Leukemia Cell Supernatant | 5-Hydroxyeicosatetraenoic Acid (5-HETE) Synthesis | 0.5 µM | [5][6] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 µM | [5][6] |

| Rat PMNL | Leukotriene B4 (LTB4) Biosynthesis | 0.4 µM | [6] |

| Human PMNL | LTB4 Biosynthesis | 0.4 µM | [6] |

| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM | [6] |

| Human Whole Blood (LPS-stimulated) | Prostaglandin E2 (PGE2) Production | 12.9 µM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | ED50 Value | Reference |

| Rat | Inhibition of ex vivo blood LTB4 biosynthesis (oral) | 2 mg/kg | [6] |

| Rat | Prevention of 6-sulfidopeptide LT formation in peritoneal cavity | 3 mg/kg | [6] |

| Mouse | Reduction of arachidonic acid-induced ear edema | 31 mg/kg | [6] |

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | [3][8] |

| Elimination Half-life (t1/2) | ~2.5 hours | [3][9] |

| Protein Binding | 93% (primarily to albumin) | [1][3] |

| Metabolism | Hepatic (CYP1A2, CYP2C9, CYP3A4) | [1][3] |

| Excretion | Primarily via urine as metabolites (~95%) | [3][8] |

Table 4: Clinical Efficacy of this compound in Asthma

| Study Population | Dosage | Key Finding | Reference |

| Mild to Moderate Asthma | 2.4 g/day | 13.4% increase in FEV1 after 4 weeks | [10] |

| Mild to Moderate Asthma | 1.6 g/day | Decrease in urinary LTE4 levels | [10] |

| Moderate Persistent Asthma | 1200 mg twice daily (controlled-release) | 20.8% improvement in trough FEV1 after 12 weeks | [11] |

| Chronic Asthma | This compound + Usual Care | Significantly fewer corticosteroid rescues and hospitalizations | [12] |

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism and this compound's Site of Action

The following diagram illustrates the metabolic cascade of arachidonic acid and pinpoints the inhibitory action of this compound.

Caption: Arachidonic acid metabolism and the inhibitory effect of this compound on 5-lipoxygenase.

Experimental Workflow for Assessing this compound's Activity

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on 5-lipoxygenase activity and leukotriene production.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

In Vitro 5-Lipoxygenase Activity Assay

This protocol is adapted from fluorometric assay kits for measuring 5-lipoxygenase activity.

Materials:

-

Cell or tissue lysates

-

LOX Assay Buffer

-

LOX Substrate (e.g., linoleic acid)

-

LOX Probe

-

This compound (and other inhibitors as controls)

-

96-well white microplate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold LOX Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add the cell/tissue lysate. For inhibitor studies, pre-incubate the lysate with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Prepare a reaction mix containing LOX Assay Buffer and LOX Probe. Add the LOX Substrate to the reaction mix immediately before adding it to the wells.

-

Measurement: Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of 500 nm and an emission wavelength of 536 nm. Record readings every 30-60 seconds for 30-60 minutes.

-

Data Analysis: Calculate the rate of the reaction (change in fluorescence over time). Compare the rates of the this compound-treated samples to the vehicle control to determine the percent inhibition. Calculate the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

Measurement of Leukotrienes in Biological Samples

This protocol provides a general outline for the quantification of leukotrienes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[13][14]

Materials:

-

Biological samples (e.g., plasma, urine, cell culture supernatant, bronchoalveolar lavage fluid)[15][16]

-

Internal standards (stable isotope-labeled leukotrienes)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Collection and Stabilization: Collect biological samples and immediately add antioxidants and protease inhibitors to prevent ex vivo formation and degradation of leukotrienes. Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice and spike with a known amount of stable isotope-labeled internal standards for each leukotriene to be quantified.

-

Solid-Phase Extraction (SPE): Acidify the samples and apply them to a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the leukotrienes with an appropriate organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the leukotrienes using a suitable C18 column and a gradient of mobile phases. Detect and quantify the leukotrienes using multiple reaction monitoring (MRM) in negative ion mode.

-

Data Analysis: Construct a calibration curve using known concentrations of leukotriene standards. Calculate the concentration of each leukotriene in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a well-characterized inhibitor of 5-lipoxygenase that effectively reduces the production of pro-inflammatory leukotrienes. Its mechanism of action, supported by extensive quantitative data, makes it a valuable therapeutic agent for the management of asthma and a crucial tool for research into the role of the 5-lipoxygenase pathway in various inflammatory conditions. The provided experimental protocols offer a foundation for the continued investigation of this compound and the broader field of arachidonic acid metabolism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. 5-lipoxygenase inhibitory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-lipoxygenase inhibitor, this compound, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Articles [globalrx.com]

- 10. The effect of inhibition of 5-lipoxygenase by this compound in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of this compound controlled-release tablets administered twice daily in the treatment of moderate persistent asthma: a 3-month randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and clinical efficacy of this compound in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

Zileuton's Regulation of Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). Zileuton, an orally active small molecule, is a direct inhibitor of 5-LOX, and thus, a powerful tool for both therapeutic intervention and research into the biological functions of leukotrienes. This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for studying its effects on leukotriene synthesis.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound exerts its pharmacological effect by directly and reversibly inhibiting the enzyme 5-lipoxygenase.[1] This enzyme is responsible for the initial two steps in the biosynthesis of leukotrienes from arachidonic acid. By binding to the non-heme iron atom within the active site of 5-LOX, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent formation of the unstable epoxide, leukotriene A4 (LTA4).[1] As LTA4 is the common precursor for all leukotrienes, its inhibition effectively halts the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]

The Leukotriene Synthesis Pathway and this compound's Point of Intervention

The synthesis of leukotrienes is a complex, multi-step process that is tightly regulated within the cell. Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and liberates arachidonic acid from membrane phospholipids.[2] Arachidonic acid is then presented to 5-lipoxygenase by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[3][4] In resting cells, 5-LOX resides in the cytoplasm and/or the nucleus.[3][5] Upon cell activation, it translocates to the nuclear envelope, where it co-localizes with FLAP to initiate leukotriene synthesis.[3][5][6] this compound's direct inhibition of 5-LOX at this critical juncture prevents the downstream cascade of inflammatory mediator production.

Caption: Leukotriene synthesis pathway and this compound's inhibitory action.

Quantitative Data on this compound's Activity

The inhibitory potency and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro and Ex Vivo Inhibitory Potency of this compound

| Assay System | Parameter | Value (µM) | Reference(s) |

| Rat Basophilic Leukemia Cell Supernatant (5-HETE synthesis) | IC50 | 0.5 | [7] |

| Rat Polymorphonuclear Leukocytes (PMNL) (5-HETE synthesis) | IC50 | 0.3 | [7] |

| Rat PMNL (LTB4 biosynthesis) | IC50 | 0.4 | [7] |

| Human PMNL (LTB4 biosynthesis) | IC50 | 0.4 | [7] |

| Human Whole Blood (LTB4 biosynthesis) | IC50 | 0.9 | [7] |

| Mouse Peritoneal Macrophages (PGE2 production) | IC50 | 5.79 | [8] |

| J774 Macrophage Cell Line (PGE2 production) | IC50 | 1.94 | [8] |

| Human Whole Blood (PGE2 production) | IC50 | 12.9 | [8] |

| Human Polymorphonuclear Leukocytes (PMNL) (5-LO product biosynthesis) | IC50 | 0.37 (for a this compound analog) | [9] |

IC50 values represent the concentration of this compound required to inhibit the specified process by 50%.

Table 2: Pharmacokinetic Parameters of this compound Formulations in Healthy Adults

| Formulation | Condition | Tmax (hours) | Cmax (µg/mL) | AUC (µg·hr/mL) | Reference(s) |

| Immediate-Release (IR) | Fasted | 1.7 | 4.98 | 19.2 | [10] |

| Fed | - | - | - | - | |

| Extended-Release (ER) | Fasted | 2.1 | 3.11 | 22.5 | [10] |

| Fed | 4.3 | 3.67 | 30.0 | [10] | |

| ER vs. IR (Steady State) | Fed | - | 0.65 (ratio) | 0.85 (ratio) | [5] |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 3: Summary of Key Clinical Trial Outcomes for this compound in Asthma

| Study | Patient Population | Treatment | Key Outcome(s) | Reference(s) |

| This compound Clinical Trial Group (1996) | Mild to moderate asthma | This compound 600 mg QID vs. Placebo (13 weeks) | - 15.7% improvement in FEV1 vs. 7.7% for placebo- Reduced need for corticosteroid treatment (6.1% vs. 15.6%) | [11] |

| Israel et al. (1996) | Mild to moderate asthma | This compound 600 mg QID vs. Placebo (6 months) | - Sustained improvements in FEV1, symptoms, and beta-agonist use | [12] |

| Berger et al. (2007) | Chronic asthma | This compound + usual care vs. usual care alone (12 months) | - Fewer corticosteroid rescues- Less emergency care required- Greater increases in FEV1 | [13] |

| Randomized Trial (Dosing Frequency) | Chronic asthma | This compound 600 mg QID reduced to TID or BID | - Maintained improvements in FEV1 and symptom control with reduced dosing frequency | [14] |

FEV1: Forced expiratory volume in one second; QID: four times a day; TID: three times a day; BID: twice a day.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)

This assay measures the activity of 5-LOX by detecting the hydroperoxides produced from the oxidation of a substrate, which in turn oxidize a fluorescent probe.

Materials:

-

Recombinant human 5-LOX enzyme

-

This compound (or other test inhibitors)

-

5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)

-

Fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA)

-

Arachidonic acid (substrate)

-

ATP

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound by serial dilution in 5-LOX Assay Buffer.

-

Prepare a working solution of H2DCFDA in 5-LOX Assay Buffer.

-

Prepare a working solution of arachidonic acid and ATP in 5-LOX Assay Buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of a mixture containing 5-LOX Assay Buffer, recombinant human 5-LOX, H2DCFDA, and the test compound (this compound) or vehicle control.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding 50 µL of the arachidonic acid and ATP solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm in kinetic mode, taking readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for a fluorometric 5-LOX activity assay.

Leukotriene B4 (LTB4) Production in Human Whole Blood (Ex Vivo)

This ex vivo assay measures the ability of this compound to inhibit LTB4 synthesis in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

This compound

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Methanol

-

LTB4 ELISA kit or LC-MS/MS system

-

Centrifuge

Procedure:

-

Blood Treatment:

-

Aliquot whole blood into microcentrifuge tubes.

-

Add this compound at various concentrations or vehicle control (DMSO) to the blood samples.

-

Incubate the samples at 37°C for 15-30 minutes.

-

-

Stimulation of LTB4 Synthesis:

-

Add calcium ionophore A23187 (e.g., final concentration of 10-50 µM) to stimulate LTB4 production.

-

Incubate at 37°C for 30 minutes.

-

-

Sample Processing:

-

Stop the reaction by placing the tubes on ice and adding an equal volume of cold methanol to precipitate proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for LTB4 analysis.

-

-

LTB4 Quantification:

-

ELISA: Follow the manufacturer's protocol for the LTB4 ELISA kit. Briefly, this involves adding the supernatant to wells coated with an anti-LTB4 antibody, followed by the addition of an enzyme-linked secondary antibody and a substrate for colorimetric detection.

-

LC-MS/MS: Prepare the supernatant for injection onto the LC-MS/MS system. This may involve solid-phase extraction for sample cleanup and concentration. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of LTB4.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of LTB4.

-

Quantify the LTB4 concentration in each sample.

-

Calculate the percent inhibition of LTB4 production for each this compound concentration and determine the IC50 value.

-

Quantification of Urinary Cysteinyl Leukotrienes (LTE4) by LC-MS/MS

This method allows for the non-invasive assessment of systemic cysteinyl leukotriene production by measuring the stable metabolite, LTE4, in urine.

Materials:

-

Urine samples

-

Internal standard (e.g., deuterated LTE4)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples and centrifuge to remove particulates.

-

Add the internal standard to a known volume of urine.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the leukotrienes.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 reversed-phase column.

-

Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate LTE4 from other urinary components.

-

Use electrospray ionization (ESI) in negative ion mode.

-

Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both LTE4 and the deuterated internal standard.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of LTE4.

-

Calculate the ratio of the peak area of LTE4 to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of LTE4 in the urine samples from the standard curve.

-

Normalize the LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution.

-

Downstream Signaling and Biological Effects of Leukotrienes

The inhibition of leukotriene synthesis by this compound prevents the activation of their respective receptors and the subsequent downstream signaling events that contribute to inflammation and bronchoconstriction.

Leukotriene B4 (LTB4) Signaling

LTB4 is a potent chemoattractant for neutrophils and other leukocytes. It exerts its effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[15][16] Binding of LTB4 to these receptors on immune cells triggers a cascade of intracellular events, including:

-

Activation of G proteins (primarily Gi)

-

Increased intracellular calcium levels

-

Activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs)

-

Cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species.[17]

Cysteinyl Leukotriene (cys-LT) Signaling

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of bronchoconstriction, increased vascular permeability, and mucus secretion.[12][18] They act on two main GPCRs: CysLT1 and CysLT2.[19] The binding of cys-LTs to these receptors on airway smooth muscle cells, endothelial cells, and eosinophils leads to:

-

Activation of Gq/11 proteins

-

Increased inositol trisphosphate (IP3) production and intracellular calcium mobilization

-

Smooth muscle contraction (bronchoconstriction)

-

Increased microvascular permeability and edema formation

-

Eosinophil recruitment and activation.[20]

Caption: Downstream signaling pathways of LTB4 and cysteinyl leukotrienes.

Conclusion

This compound is a well-characterized and potent inhibitor of 5-lipoxygenase, effectively blocking the synthesis of all leukotrienes. Its mechanism of action, pharmacokinetic profile, and clinical efficacy in asthma are well-documented. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to investigate the role of the 5-lipoxygenase pathway in health and disease and to evaluate the pharmacological effects of this compound and other potential 5-LOX inhibitors. The continued study of this pathway is crucial for advancing our understanding of inflammatory processes and developing novel therapeutic strategies.

References

- 1. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]

- 7. 5-lipoxygenase inhibitory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-lipoxygenase inhibitor, this compound, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Effect of treatment with this compound, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. This compound Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma. - COPSAC [copsac.com]

- 13. Safety and clinical efficacy of this compound in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized trial of this compound in patients with moderate asthma: effect of reduced dosing frequency and amounts on pulmonary function and asthma symptoms. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pathophysiology of the cysteinyl leukotrienes and effects of leukotriene receptor antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cysteinyl Leukotrienes in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cysteinyl Leukotriene Antagonism Inhibits Bronchoconstriction in Respose to Hypertonic Saline Inhalation in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Zileuton's Potential in Neuroinflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zileuton, a selective and orally active inhibitor of 5-lipoxygenase (5-LOX), presents a compelling therapeutic candidate for a range of neurological disorders underpinned by neuroinflammation. By blocking the synthesis of pro-inflammatory leukotrienes from arachidonic acid, this compound targets a critical upstream pathway in the inflammatory cascade. Preclinical evidence across various in vivo and in vitro models of neuroinflammation—including traumatic brain injury, cerebral ischemia, Alzheimer's disease, and spinal cord injury—demonstrates its potent anti-inflammatory, neuroprotective, and function-restoring capabilities. This technical guide provides an in-depth review of the quantitative data, detailed experimental protocols, and the core signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical host defense mechanism in the central nervous system (CNS). However, its dysregulation is a key pathological feature in acute injuries like stroke and traumatic brain injury (TBI), as well as chronic neurodegenerative diseases such as Alzheimer's disease (AD). The 5-lipoxygenase (5-LOX) pathway, which converts arachidonic acid into potent inflammatory mediators called leukotrienes, is significantly upregulated in these conditions.[1][2]

This compound is a well-characterized 5-LOX inhibitor, clinically approved for the treatment of asthma.[3] Its mechanism involves preventing the production of leukotrienes, including the potent neutrophil chemoattractant Leukotriene B4 (LTB4).[3][4] This action interrupts the inflammatory cascade at an early stage, making this compound a promising agent for mitigating the detrimental effects of neuroinflammation in the CNS.

Core Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the direct inhibition of the 5-LOX enzyme. This blockade prevents the conversion of arachidonic acid (AA) to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. The reduction in leukotriene synthesis, particularly LTB4, leads to the modulation of several downstream signaling pathways integral to the neuroinflammatory response.

dot

Caption: this compound inhibits 5-LOX, blocking the leukotriene synthesis pathway from arachidonic acid.

Beyond its primary target, this compound's anti-inflammatory effects are mediated through the regulation of key intracellular signaling cascades that are often dysregulated in neuroinflammatory conditions.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Studies show this compound treatment prevents the nuclear translocation and activation of NF-κB, thereby suppressing the transcription of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][6]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and is implicated in neuroprotection. This compound has been shown to activate this pathway, which may contribute to its ability to reduce neuronal apoptosis and attenuate ischemic brain injury.[4][7]

-

Microglial Polarization: this compound can modulate microglial activation, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is evidenced by decreased M1 markers (like TNF-α) and increased M2 markers (like IL-10) in treated microglial cells.[7][8]

dot

Caption: Downstream signaling pathways modulated by this compound, leading to therapeutic outcomes.

Application in Preclinical Neuroinflammation Models

This compound's efficacy has been validated across a spectrum of animal models that replicate key aspects of human neurological diseases.

Traumatic Brain Injury (TBI)

In TBI models, this compound mitigates secondary brain injury by reducing post-traumatic inflammation, edema, and neuronal cell death.[4][5]

| Parameter | Description | Reference |

| Animal Model | Adult male C57BL/6J mice | [4] |

| Injury Induction | Controlled Cortical Impact (CCI) | [4][9] |

| Treatment | This compound (10 mg/kg, dissolved in corn oil) | [4] |

| Administration | Intraperitoneal (IP) injection | [4] |

| Dosing Regimen | First dose 30 minutes post-TBI, then daily | [4] |

| Outcome Measures | LTB4 levels (ELISA), microglial activation (immunostaining), cytokine gene expression (RT-PCR), neurological function (rotarod, fear conditioning tests) | [4][9] |

dot

Caption: Experimental workflow for evaluating this compound in a mouse model of TBI.

| Outcome Measure | Result with this compound Treatment | Reference |

| LTB4 Levels | Significantly blocked TBI-induced increase at 3 days post-injury | [4][5] |

| Microglial Activation | Reduced activation (CD68 staining) in pericontusional area | [9] |

| Inflammatory Genes | Downregulated Il-1β, Ccl7, Spp1, Ccr1, Ccl2 mRNA at 3 days post-injury | [4][5][9] |

| Motor Function | Significant improvement in rotarod test at 7 days post-injury | [4][9] |

| Memory Function | Significant enhancement in fear conditioning test at 7 days post-injury | [4][9] |

| Neuronal Apoptosis | Reduced TBI-induced neuronal cell apoptosis | [4][5] |

Cerebral Ischemia (Stroke)

In rodent models of stroke, this compound demonstrates significant neuroprotective effects by reducing infarct size and improving neurological deficits, largely by suppressing the post-ischemic inflammatory response.[2][6]

| Parameter | Description | Reference |

| Animal Model | Adult male Sprague-Dawley rats | [6] |

| Injury Induction | Permanent Middle Cerebral Artery Occlusion (MCAO) | [6] |

| Treatment | This compound | [6] |

| Administration | Intraperitoneal (IP) injection | [6] |

| Dosing Regimen | Administered after the onset of ischemia | [6] |

| Outcome Measures | Neurological deficit scores, infarct volume, cytokine levels (ELISA), MPO activity, NF-κB expression (Western blot, IHC) | [2][6] |

| Outcome Measure | Result with this compound Treatment | Reference |

| Infarct Volume | Significantly decreased | [2][6] |

| Neurological Deficits | Significantly improved scores | [2][6] |